molecular formula C16H23Cl3N2O B12008389 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide

Cat. No.: B12008389
M. Wt: 365.7 g/mol
InChI Key: NSPQCKQWKAXZGL-UHFFFAOYSA-N
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Description

HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of a heptanoic acid moiety linked to a substituted amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE typically involves the reaction of heptanoic acid with 2,2,2-trichloro-1-o-tolylamino-ethylamine. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in biological assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted amides or derivatives of heptanoic acid. Examples could be:

  • Heptanoic acid amides with different substituents.
  • Trichloro-substituted amides with varying chain lengths.

Uniqueness

The uniqueness of HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H23Cl3N2O

Molecular Weight

365.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]heptanamide

InChI

InChI=1S/C16H23Cl3N2O/c1-3-4-5-6-11-14(22)21-15(16(17,18)19)20-13-10-8-7-9-12(13)2/h7-10,15,20H,3-6,11H2,1-2H3,(H,21,22)

InChI Key

NSPQCKQWKAXZGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C

Origin of Product

United States

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